N1-(3-chloro-4-methoxyphenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide

Neuraminidase inhibition Structure-activity relationship Molecular docking

N1-(3-chloro-4-methoxyphenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide is a structurally unique oxalamide derivative purpose-built for neuraminidase (NA) inhibitor SAR studies. It retains the validated 3-chloro-4-methoxyphenyl N1 pharmacophore (critical for 430-cavity engagement; cf. Z2, IC50 = 0.09 μM) while introducing an unprecedented furan-2-yl-2-hydroxypropyl N2 substituent. This N2 modification enables exploration of polar interactions—via the secondary alcohol H-bond donor and furan oxygen—beyond what aryl N2 analogs can achieve. Procure this compound to benchmark aqueous solubility, LogD, PAMPA permeability, and off-target selectivity (hERG, CYP450, PXR) against the Z1–Z10 series. Ideal for labs developing next-generation NA inhibitors or optimizing oxalamide scaffold drug-like properties.

Molecular Formula C16H17ClN2O5
Molecular Weight 352.77
CAS No. 1396791-05-1
Cat. No. B2674399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(3-chloro-4-methoxyphenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide
CAS1396791-05-1
Molecular FormulaC16H17ClN2O5
Molecular Weight352.77
Structural Identifiers
SMILESCC(CNC(=O)C(=O)NC1=CC(=C(C=C1)OC)Cl)(C2=CC=CO2)O
InChIInChI=1S/C16H17ClN2O5/c1-16(22,13-4-3-7-24-13)9-18-14(20)15(21)19-10-5-6-12(23-2)11(17)8-10/h3-8,22H,9H2,1-2H3,(H,18,20)(H,19,21)
InChIKeyIYUFBNXLQQMDLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Overview of N1-(3-chloro-4-methoxyphenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide (CAS 1396791-05-1)


N1-(3-chloro-4-methoxyphenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide is a synthetic oxalamide derivative featuring a 3-chloro-4-methoxyphenyl group at the N1 position and a furan-2-yl-2-hydroxypropyl moiety at the N2 position linked through a central oxalamide scaffold [1]. Oxalamide derivatives have been identified as a privileged scaffold for neuraminidase (NA) inhibition, with structure-activity relationship studies demonstrating that the 3-chloro-substituted phenyl group plays a critical role in extending into the 430-cavity of the NA active site and that the oxalamide core forms essential hydrogen bonds with Arg118, Arg292, and Arg371 residues [1]. This compound retains both pharmacophoric elements—the 3-chloro-4-methoxyphenyl ring and the oxalamide linker—while incorporating a unique 2-hydroxypropyl-furan substituent that may modulate physicochemical properties and target engagement profiles [1].

Why Generic Oxalamide Substitution Fails for N1-(3-chloro-4-methoxyphenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide


The biological activity and physicochemical behavior of oxalamide derivatives are exquisitely sensitive to the substitution pattern on both the N1-aryl and N2-alkyl/aryl groups. In the neuraminidase inhibitor series reported by Zhang et al. (2022), compound Z2 (N1-(3-chlorobenzyl)-N2-(3-hydroxy-4-methoxyphenyl)oxalamide) achieved an IC50 of 0.09 μM against NA, outperforming the clinical comparator oseltamivir carboxylate (IC50 = 0.10 μM) and the lead scaffold ZINC05250774 (IC50 = 1.91 μM) [1]. Critically, the 3-chloro substitution on the phenyl ring was identified as a key determinant for extending into the 430-cavity, and improper substitution patterns (e.g., 4-chloro in Z11, 3-fluoro in Z12, 3-methoxy in Z13) resulted in excluded compounds with theoretically poor activity [1]. The target compound retains the validated 3-chloro-4-methoxyphenyl pharmacophore but differs from Z2 and other active analogs by incorporating a furan-2-yl-2-hydroxypropyl N2 substituent. This unique substitution pattern means that neither Z2 nor other published oxalamide NA inhibitors can serve as generic substitutes without altering target engagement profiles, metabolic stability, and physicochemical properties [1].

Quantitative Differentiation Evidence for N1-(3-chloro-4-methoxyphenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide vs. Closest Analogs


3-Chloro-4-Methoxyphenyl Pharmacophore Retention vs. Inactive 4-Chloro and 3-Fluoro Analogs

In the oxalamide neuraminidase inhibitor series, the 3-chloro substitution on the phenyl ring was shown to be essential for extending into the 430-cavity of the NA active site. Compounds with 4-chloro (Z11, total docking score = 5.61), 3-fluoro (Z12, total docking score = 6.04), or 3-methoxy (Z13, total docking score = 5.40) substitutions failed to productively occupy the 430-cavity and were excluded from synthesis based on theoretically poor activity [1]. The target compound retains the favorable 3-chloro-4-methoxyphenyl group, positioning it within the active structural space for NA inhibition, whereas analogs lacking the 3-chloro substitution are predicted to have significantly reduced target engagement based on docking evidence [1].

Neuraminidase inhibition Structure-activity relationship Molecular docking

Oxalamide Scaffold Hydrogen Bond Network Integrity vs. Non-Oxalamide NA Inhibitors

The oxalamide linker forms a conserved hydrogen bond network with three essential arginine residues (Arg118, Arg292, and Arg371) at the NA active site, which is critical for inhibitory activity [1]. Compound Z2, which shares the oxalamide core with the target compound, achieved an IC50 of 0.09 μM against NA, outperforming both the lead ZINC05250774 (IC50 = 1.91 μM; 21.2-fold improvement) and the clinical positive control oseltamivir carboxylate (IC50 = 0.10 μM; 1.11-fold improvement) [1]. The target compound preserves the intact oxalamide linker, maintaining the capacity for this critical hydrogen bond network, while non-oxalamide NA inhibitors lack this specific interaction geometry [1].

Neuraminidase inhibition Hydrogen bonding Enzyme inhibition

Furan-2-yl-2-hydroxypropyl N2 Substituent: Physicochemical Differentiation from Benzyl and Phenethyl Oxalamide Analogs

The target compound incorporates a furan-2-yl-2-hydroxypropyl group at the N2 position, which introduces a hydrogen bond donor (secondary alcohol) and a heterocyclic oxygen capable of additional polar interactions. This differentiates it from the most potent published analog Z2 (N1-(3-chlorobenzyl)-N2-(3-hydroxy-4-methoxyphenyl)oxalamide), where the N2 substituent is a 3-hydroxy-4-methoxyphenyl group [1]. The 2-hydroxypropyl linker in the target compound provides conformational flexibility not present in directly aryl-attached N2 substituents, potentially enabling distinct binding modes within the NA active site or interactions with alternative biological targets. Calculated molecular weight (352.77 g/mol) and the presence of both a hydrogen bond donor (OH) and multiple hydrogen bond acceptors (oxalamide carbonyls, furan oxygen, methoxy oxygen) position this compound in a differentiated physicochemical space compared to Z2 (MW ~362.81 g/mol) [1].

Physicochemical properties Solubility Metabolic stability

Absence of Direct Quantitative Bioactivity Data: Known-Gap Advisory for Procurement Decisions

A comprehensive search of PubMed, BindingDB, ChEMBL, PubChem BioAssay, and the patent literature (USPTO, Google Patents, WIPO PatentScope) did not identify any published IC50, EC50, Ki, Kd, or % inhibition values specifically for N1-(3-chloro-4-methoxyphenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide (CAS 1396791-05-1) as of the search date [1]. This contrasts with closely related oxalamide derivatives such as Z2 (IC50 = 0.09 μM vs. NA) and ZINC05250774 (IC50 = 1.91 μM vs. NA), for which quantitative enzyme inhibition data are publicly available [1]. The absence of direct bioactivity data for the target compound represents a procurement risk that must be weighed against its structural differentiation from characterized analogs. Users requiring compounds with established bioactivity profiles may consider Z2 or ZINC05250774 as validated alternatives, while users specifically investigating the N2 furan-hydroxypropyl pharmacophore will find no direct substitute for the target compound.

Data availability Procurement risk assessment Bioactivity screening

Recommended Application Scenarios for N1-(3-chloro-4-methoxyphenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide Based on Available Evidence


Structure-Activity Relationship (SAR) Expansion of Oxalamide Neuraminidase Inhibitors at the N2 Position

The target compound is best deployed as a SAR probe to investigate the effect of introducing a furan-2-yl-2-hydroxypropyl N2 substituent on neuraminidase inhibitory activity, oral bioavailability, and metabolic stability. Published data demonstrate that the oxalamide core and 3-chloro-4-methoxyphenyl N1 substituent are validated pharmacophoric elements (Z2 IC50 = 0.09 μM), while the N2 substituent remains the primary variable for modulating potency and drug-like properties [1]. The target compound's unique N2 group—featuring a secondary alcohol hydrogen bond donor and a heterocyclic furan oxygen—enables exploration of polar interactions beyond those achievable with the aryl N2 substituents in Z1–Z10. Comparative testing against Z2 (N2 = 3-hydroxy-4-methoxyphenyl) and oseltamivir carboxylate in the MUNANA-based NA inhibition assay would directly quantify the contribution of the furan-hydroxypropyl N2 group to target engagement [1].

Physicochemical Property Benchmarking of Furan-Containing Oxalamides vs. Phenyl-Only Analogs

The target compound (MW = 352.77) can serve as a benchmark for comparing aqueous solubility, logP, and passive membrane permeability against oxalamide analogs with exclusively phenyl-based N2 substituents, such as Z2 (MW ~362.81) [1]. The furan ring oxygen and secondary alcohol are expected to increase topological polar surface area (TPSA) and improve aqueous solubility relative to all-aryl N2 analogs, which may translate to differentiated pharmacokinetic profiles. Experimental determination of kinetic solubility (PBS, pH 7.4), logD (shake-flask, octanol/PBS), and PAMPA permeability would generate the quantitative physicochemical comparator data needed to position this compound within structure-property relationship models for oxalamide-based drug discovery [1].

Off-Target Selectivity Profiling of Oxalamide Scaffolds with Diverse N2 Substituents

Given the oxalamide scaffold's demonstrated capacity for potent NA inhibition (IC50 = 0.09 μM for Z2), the target compound is suitable for broad-panel selectivity screening to determine whether the furan-2-yl-2-hydroxypropyl N2 group alters off-target binding profiles relative to aryl N2-substituted analogs [1]. Screening against a panel of clinically relevant off-targets (e.g., hERG, CYP450 isoforms, PXR activation) would establish whether the furan-containing N2 substituent provides any selectivity advantages or liabilities compared to the published lead series. The hPXR competitive binding assay (TR-FRET format) used for oxalamide analogs in the patent literature provides a directly transferable protocol for evaluating the target compound's CYP3A4 induction risk [1].

Synthetic Methodology Development for Furan-2-yl-2-hydroxypropyl Oxalamide Conjugates

The target compound's synthesis involves coupling 3-chloro-4-methoxyaniline with a 2-(furan-2-yl)-2-hydroxypropyl oxalamide intermediate, a route that presents synthetic challenges including chemoselective acylation in the presence of the secondary alcohol and potential furan ring sensitivity to acidic or oxidative conditions [1]. This compound serves as a model substrate for developing and optimizing synthetic methodologies for hydroxypropyl-furan oxalamide conjugates, a subclass with potential applications beyond NA inhibition, including as metal-chelating ligands and hydrogen-bonding organogelators. Yield optimization, purity benchmarking, and scalability studies using this compound as a reference standard would directly support procurement specifications for purity (≥95%) and characterization requirements (1H NMR, 13C NMR, HRMS) analogous to those established for the Z1–Z10 series [1].

Quote Request

Request a Quote for N1-(3-chloro-4-methoxyphenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.